3-Amino-5-aminomethyl-1H-indazole hydrochloride
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Overview
Description
3-Amino-5-aminomethyl-1H-indazole hydrochloride is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-aminomethyl-1H-indazole hydrochloride typically involves the formation of the indazole core followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-azidobenzaldehydes with amines can lead to the formation of indazole derivatives . Transition metal-catalyzed reactions, such as those involving copper or silver, are often employed to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-aminomethyl-1H-indazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
3-Amino-5-aminomethyl-1H-indazole hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-Amino-5-aminomethyl-1H-indazole hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1H-Indazole: A simpler indazole derivative with various biological activities.
2H-Indazole: Another tautomeric form of indazole with distinct properties.
3-Amino-1H-indazole: Similar structure but lacks the aminomethyl group.
Uniqueness
3-Amino-5-aminomethyl-1H-indazole hydrochloride is unique due to the presence of both amino and aminomethyl groups, which can enhance its reactivity and potential biological activities compared to simpler indazole derivatives .
Properties
CAS No. |
267876-21-1 |
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Molecular Formula |
C8H11ClN4 |
Molecular Weight |
198.65 g/mol |
IUPAC Name |
5-(aminomethyl)-1H-indazol-3-amine;hydrochloride |
InChI |
InChI=1S/C8H10N4.ClH/c9-4-5-1-2-7-6(3-5)8(10)12-11-7;/h1-3H,4,9H2,(H3,10,11,12);1H |
InChI Key |
ADKPSRPPGZKHDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CN)C(=NN2)N.Cl |
Origin of Product |
United States |
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